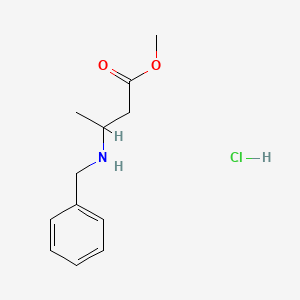

(R)-Methyl 2-(benzylamino)propanoate hydrochloride

カタログ番号 B613227

CAS番号:

95071-12-8

分子量: 193,25*36,46 g/mole

InChIキー: FJUWPAKLUHULRE-SBSPUUFOSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Methyl 2-(benzylamino)propanoate hydrochloride, also known as (R)-MBAP, is an organic compound commonly used in scientific research. It is a chiral compound that exists in two enantiomeric forms: (R)-MBAP and (S)-MBAP. It is an important research tool in the fields of biochemistry, pharmacology, and chemical synthesis.

科学的研究の応用

Synthesis and Characterization

- (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been utilized in the synthesis of various novel chemical compounds. For instance, it was involved in the synthesis of dimethyl (4R*,4a′R*,7a′R*)-1-aryl-6′-benzoyl-4a′-methyl-5-oxo-1,4′,4a′,5,5′,6′-hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4-c]pyridazine]-3′,7a′(1′Η)-dicarboxylates, indicating its use in creating new heterocyclic systems (Uršič et al., 2009).

- The compound has also been used in the synthesis of novel organotin(IV) derivatives with potential as antibacterial agents, showcasing its role in the development of new medicinal chemistry (Mahmood et al., 2004).

Catalysis and Chemical Reactions

- Studies have shown that (R)-Methyl 2-(benzylamino)propanoate hydrochloride can play a role in catalysis, as seen in asymmetric transfer hydrogenation reactions catalyzed by rhodium nanoparticles. This demonstrates its utility in improving the efficiency and selectivity of chemical processes (Nindakova et al., 2016).

Synthesis of Pharmacologically Active Compounds

- The compound has been used as a starting material for the enantioselective synthesis of pharmacologically active benzothiazines. This process involved the synthesis of (S)- and (R)-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, highlighting its significance in the creation of therapeutically relevant chemicals (Bluķe et al., 2015).

Novel Compound Formation

- (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been used in the preparation of benzyl (R)-2-(acetylthio)propanoate, a compound with potential as a sulfur isoster of (R)-lactic acid and ester precursors. This highlights its versatility in synthesizing compounds with varied chemical properties and potential applications (Sasaki et al., 2018).

特性

IUPAC Name |

methyl (2R)-2-(benzylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUWPAKLUHULRE-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(benzylamino)propanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された